3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester
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Overview
Description
3-Hydroxy-alpha-methyl-tyrosine methyl ester is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is of interest in various fields due to its structural similarity to tyrosine, an amino acid involved in the biosynthesis of catecholamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-alpha-methyl-tyrosine methyl ester typically involves the esterification of 3-Hydroxy-alpha-methyl-tyrosine. One common method is the reaction of 3-Hydroxy-alpha-methyl-tyrosine with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester . This reaction is usually carried out at room temperature and can yield high purity products.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-alpha-methyl-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-alpha-methyl-tyrosine methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-alpha-methyl-tyrosine methyl ester involves its interaction with enzymes and receptors in the body. It is known to inhibit the enzyme tyrosine hydroxylase, which is crucial for the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine . By inhibiting this enzyme, the compound can reduce the levels of these neurotransmitters, which has implications for conditions characterized by excessive catecholamine activity .
Comparison with Similar Compounds
Similar Compounds
Tyrosine: An amino acid involved in protein synthesis and catecholamine biosynthesis.
Alpha-methyl-tyrosine: A compound similar to 3-Hydroxy-alpha-methyl-tyrosine methyl ester but without the ester group.
3-Methoxytyramine: A metabolite of dopamine with similar structural features.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biochemical properties. Its methyl ester group enhances its solubility and stability, making it more suitable for certain applications compared to its non-esterified counterparts .
Properties
IUPAC Name |
methyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJJXIMFTXSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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